

4-Bromothiazole-5-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromothiazole-5-carbonitrile

Cat. No.: B1288823

[Get Quote](#)

CAS Number: 1367964-98-4

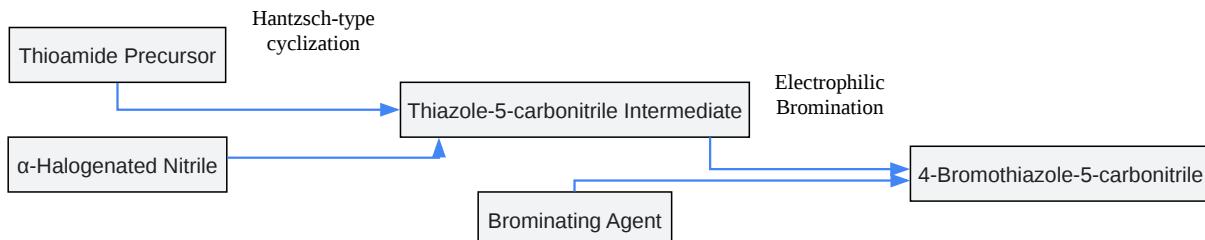
This technical guide provides an in-depth overview of **4-Bromothiazole-5-carbonitrile**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

4-Bromothiazole-5-carbonitrile is a substituted thiazole derivative. The presence of a bromine atom and a nitrile group on the thiazole ring makes it a versatile intermediate for further chemical modifications. A summary of its key quantitative data is presented in Table 1.

Table 1: Chemical and Physical Properties of **4-Bromothiazole-5-carbonitrile**

Property	Value	Reference
CAS Number	1367964-98-4	[1] [2]
Molecular Formula	C ₄ HBrN ₂ S	[1]
Molecular Weight	189.03 g/mol	[2]
Appearance	Not explicitly stated; likely a solid	
Purity	Commercially available up to 95%	
Storage	Sealed in a dry environment at 2-8°C	[2]


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromothiazole-5-carbonitrile** is not readily available in the reviewed literature, its synthesis can be inferred from established methods for preparing substituted thiazoles and related heterocyclic compounds.

A plausible synthetic approach involves the construction of the thiazole ring followed by bromination and cyanation, or the use of a pre-functionalized building block. One general and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis.

Postulated Synthesis Workflow

A potential synthetic pathway for **4-Bromothiazole-5-carbonitrile** could involve the reaction of a thioamide with an α -haloketone or a related species bearing the desired nitrile functionality. Subsequent bromination at the 4-position would yield the final product. The general workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Postulated synthetic workflow for **4-Bromothiazole-5-carbonitrile**.

Illustrative Experimental Protocol (Analogous Synthesis)

The following is a generalized experimental protocol for the synthesis of a substituted thiazole, which could be adapted for **4-Bromothiazole-5-carbonitrile**. This protocol is based on the synthesis of similar structures and should be optimized for the specific target molecule.[3]

Materials:

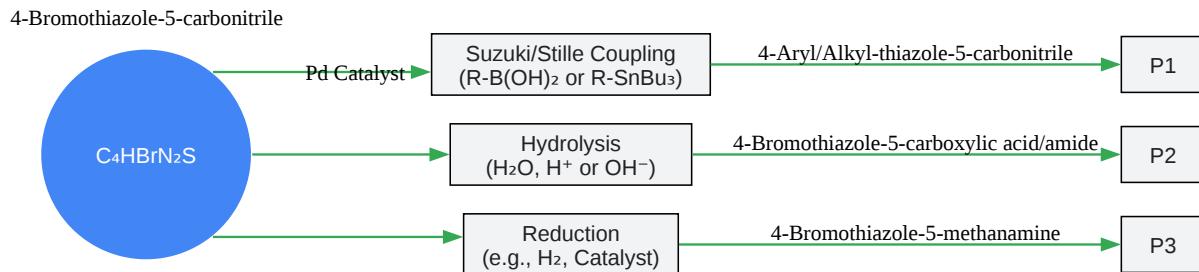
- Appropriate thioamide precursor (1.0 eq)
- α -halo- β -ketonitrile (e.g., 2-bromo-3-oxopropanenitrile) (1.1 eq)
- Ethanol (solvent)
- Sodium bicarbonate (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)
- Brominating agent (e.g., N-Bromosuccinimide) (1.0 eq)
- Acetonitrile (solvent for bromination)

Procedure:**Step 1: Synthesis of Thiazole-5-carbonitrile Intermediate**

- In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide precursor and the α -halo- β -ketonitrile in ethanol.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiazole-5-carbonitrile intermediate.
- Purify the intermediate by column chromatography or recrystallization.

Step 2: Bromination of the Thiazole Intermediate

- Dissolve the purified thiazole-5-carbonitrile intermediate in acetonitrile in a suitable reaction flask.
- Add the brominating agent portion-wise at room temperature.
- Stir the reaction mixture until completion, as monitored by TLC.
- Quench the reaction with an aqueous solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.


- Purify the crude product by column chromatography to obtain **4-Bromothiazole-5-carbonitrile**.

Reactivity and Potential for Further Functionalization

The chemical structure of **4-Bromothiazole-5-carbonitrile** offers several avenues for further synthetic modifications, making it a valuable scaffold in the generation of diverse chemical libraries for drug discovery.

- Suzuki and Stille Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.[\[1\]](#)
- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group and the thiazole ring can activate the C4 position for nucleophilic aromatic substitution under certain conditions.
- Modification of the Nitrile Group: The carbonitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.

The diagram below illustrates the key reactive sites and potential transformations of **4-Bromothiazole-5-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Reactivity and functionalization pathways of **4-Bromothiazole-5-carbonitrile**.

Applications in Medicinal Chemistry and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.^{[4][5][6]} While specific biological activities for **4-Bromothiazole-5-carbonitrile** have not been extensively reported, its structural motifs suggest potential for various therapeutic applications.

Potential Therapeutic Targets:

- **Kinase Inhibition:** Many thiazole-containing compounds are known to be potent kinase inhibitors, a class of enzymes often dysregulated in cancer.^[7] The structure of **4-Bromothiazole-5-carbonitrile** could serve as a core for the design of novel kinase inhibitors.
- **Antimicrobial Agents:** The thiazole nucleus is a key component of several antibacterial and antifungal drugs. Derivatives of **4-Bromothiazole-5-carbonitrile** could be explored for their potential as new antimicrobial agents.

- Antiviral Activity: Certain cyano-substituted isothiazoles, which are structurally related to thiazoles, have demonstrated antiviral activity.[1]

The development of novel therapeutics from this scaffold would likely involve a structure-activity relationship (SAR) study, where modifications at the C4 and C5 positions would be systematically explored to optimize potency and selectivity for a specific biological target.

Spectroscopic Data

Detailed spectroscopic data for **4-Bromothiazole-5-carbonitrile** is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated. Commercial suppliers may provide compound-specific analytical data upon request.[2]

Table 2: Predicted Spectroscopic Data for **4-Bromothiazole-5-carbonitrile**

Spectroscopy	Predicted Characteristic Peaks
¹ H NMR	A singlet in the aromatic region corresponding to the proton at the C2 position of the thiazole ring.
¹³ C NMR	Signals corresponding to the five carbon atoms of the molecule, including a quaternary carbon for the nitrile group (typically in the 115-125 ppm range) and carbons of the thiazole ring.
FT-IR	A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm ⁻¹ .
Mass Spec	A molecular ion peak corresponding to the molecular weight of 189.03 g/mol, with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **4-Bromothiazole-5-carbonitrile** is not readily available in the public domain. However, based on the safety information for the closely related compound 4-Bromothiazole, the following precautions should be taken. It is imperative to consult the supplier-specific MSDS before handling this compound.

- Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
 - Handle in a well-ventilated area or a fume hood.
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash hands thoroughly after handling.
- First Aid:
 - In case of skin contact: Wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes.
 - If inhaled: Move the person into fresh air.
 - If swallowed: Rinse mouth.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a summary of the available information on **4-Bromothiazole-5-carbonitrile**. Further experimental investigation is required to fully elucidate its synthetic pathways, reactivity, and biological properties. Researchers are encouraged to consult primary literature and supplier documentation for the most accurate and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,5'-Thiobis(3-bromoisothiazole-4-carbonitrile) [mdpi.com]
- 2. 1367964-98-4|4-Bromothiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it's pharmacological activities [wisdomlib.org]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Bromothiazole-5-carbonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288823#4-bromothiazole-5-carbonitrile-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com